Gabosine D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gabosine D is a natural product found in Streptomyces with data available.

科学研究应用

Synthesis of Gabosine D

The synthesis of this compound has been approached through various methodologies, often involving complex organic reactions. Notably, a common synthetic route involves the use of allyl sulfide derived from (–)-quinic acid as a precursor. This method allows for the introduction of stereochemical features critical for biological activity.

Table 1: Synthetic Routes for this compound

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology. Research has demonstrated its effectiveness against various cancer cell lines and its ability to inhibit specific enzymes.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of cancer cells, particularly in lung adenocarcinoma models. The compound's ability to synergistically enhance the effects of other anticancer agents has been noted.

- Case Study : In a study involving A549 human lung adenocarcinoma cells, this compound exhibited an optimum synergistic effect when combined with other therapeutic agents, leading to significant reductions in cell viability .

Enzyme Inhibition

Research indicates that this compound can inhibit glutathione S-transferase M1, an enzyme implicated in drug metabolism and resistance.

- Case Study : A study demonstrated that lead derivatives of this compound effectively inhibited glutathione S-transferase M1 activity, suggesting potential applications in overcoming drug resistance in cancer therapy .

Therapeutic Potential

The unique properties of this compound position it as a candidate for further development in drug formulation and therapeutic interventions.

Antibiotic Properties

Gabosines have been explored for their antimicrobial properties, with some studies indicating effectiveness against certain bacterial strains. This aspect opens avenues for developing new antibiotics based on this compound derivatives.

化学反应分析

Wittig Olefination and Ring-Closing Metathesis (RCM)

While Gabosine D’s synthesis in does not detail these steps explicitly, related gabosine syntheses (e.g., gabosine A) employ:

-

Wittig olefination : To introduce terminal alkenes for subsequent cyclization.

-

RCM with Grubbs II Catalyst : Forms the cyclohexene core.

Selective Deprotection and Oxidation

-

Acetonide removal : Acidic hydrolysis (e.g., TFA/H₂O in methanol) cleaves protecting groups to expose hydroxyls .

-

Oxidation : Allylic alcohols in intermediates are oxidized to ketones using Dess–Martin periodinane (DMP) .

Stereochemical Control

Syntheses emphasize regioselective reactions to manage this compound’s stereochemistry:

-

Chemoselective additions : Nozaki–Hiyama–Takai–Kishi (NHTK) reactions target specific aldehydes without disturbing hemiacetals .

-

Diastereomer separation : Chromatography resolves anti/syn adducts (e.g., 10a and 10b in a 2.5:1 ratio) .

Reaction Data Table

Critical Analysis of Pathways

-

Efficiency : The aldol cyclization strategy minimizes protection/deprotection steps compared to classical routes .

-

Limitations : Low yields in oxidative degradation (e.g., NaIO₄-mediated cleavage at 52–65%) highlight challenges in scalability .

This synthesis framework, leveraging carbohydrate precursors and stereoselective transformations, underscores this compound’s role as a scaffold for bioactive molecule development. For extended mechanistic details, consult primary sources .

属性

分子式 |

C9H12O6 |

|---|---|

分子量 |

216.19 g/mol |

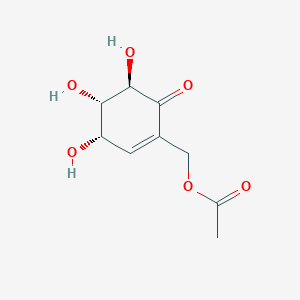

IUPAC 名称 |

[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |

InChI |

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |

InChI 键 |

QNDBYGBRMNCSJX-XVYDVKMFSA-N |

手性 SMILES |

CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |

规范 SMILES |

CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

同义词 |

gabosine D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。